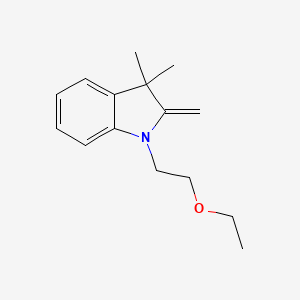
1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is an organic compound with a complex structure that includes an indole core, a methylidene group, and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated products. Substitution reactions can result in a wide range of substituted indole derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, based on its chemical structure and biological activity.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:
- 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- 1-(2-Propoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- 1-(2-Butoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
53989-48-3 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C15H21NO/c1-5-17-11-10-16-12(2)15(3,4)13-8-6-7-9-14(13)16/h6-9H,2,5,10-11H2,1,3-4H3 |
InChI Key |
QAFQZRYALVTNAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
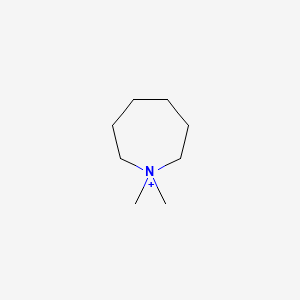
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
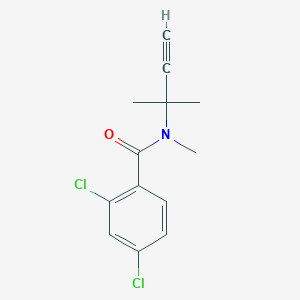
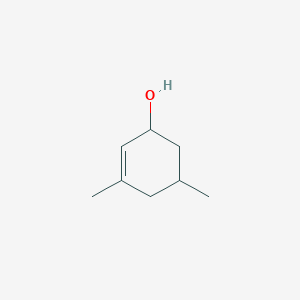
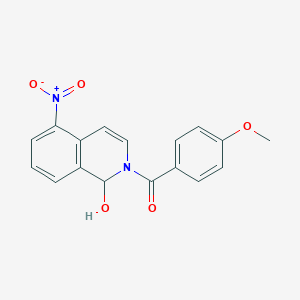
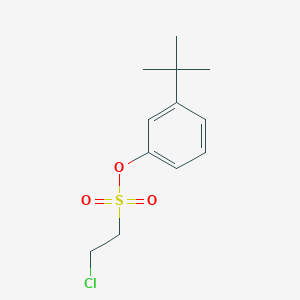
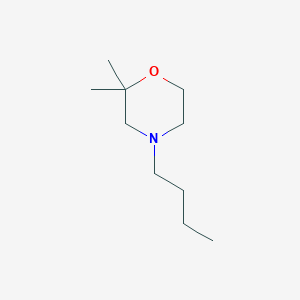
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
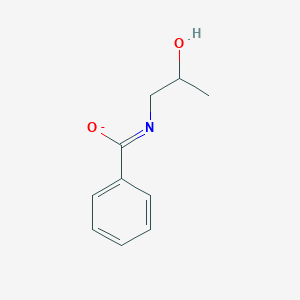
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)

